1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane
Overview
Description
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is an organic halogen compound. It has a molecular formula of C4H2Br3F5 and a molecular weight of 384.76 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not found in the search results .
Scientific Research Applications
Nuclear Magnetic Resonance Studies : This compound has been investigated for its nuclear magnetic resonance properties, providing valuable data on chemical shifts and coupling constants. This research is crucial for understanding the molecular structure and dynamics of such compounds (Hinton & Jaques, 1975).
Rotational Isomerism in Fluoroacetones : Studies on related fluorinated compounds have explored their NMR parameters and solvent effects, contributing to a deeper understanding of rotational isomerism, an important aspect in the study of molecular structures and interactions (Shapiro, Lin, & Johnston, 1973).
Novel Synthesis Applications : The compound's derivatives have been used in novel synthesis methods, illustrating its potential in the creation of new chemical entities. This includes the synthesis of aryl-trifluoromethylallenes, demonstrating its versatility in organic synthesis (Han, Kim, Son, & Jeong, 2006).
Environmental Impact Studies : There's research on the environmental impact of related fluorocarbons, particularly as substitutes for other compounds in industrial applications. This includes studies on emissions and atmospheric interactions, which are vital for assessing environmental safety and regulatory compliance (Stemmler et al., 2007).
Synthesis of Pentafluorinated Compounds : Research has been conducted on the synthesis of pentafluorinated β-hydroxy ketones, showcasing the compound's use in creating fluorinated organic molecules, which are important in various chemical industries (Zhang & Wolf, 2012).
Application in Medical Imaging : The compound's derivatives have been explored for use in medical imaging, such as in the development of polymeric nanocapsules for tumor imaging under diagnostic ultrasound. This highlights its potential in biomedical applications (Li et al., 2014).
Flame Retardant Properties : Studies have been conducted on the effectiveness of fluorinated hydrocarbons, including derivatives of the compound, as flame retardants. This is crucial for safety applications in various industries (Shebeko, Shebeko, Zuban, & Navzenya, 2013).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of imidazoles , which are key components in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It has been found to be photolabile and unstable in tap water and at alkaline ph . This suggests that it may undergo photodegradation or hydrolysis under certain conditions, potentially leading to the formation of radicals and other disinfection byproducts .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Result of Action
It has been suggested that it could act as a source of radicals and form other disinfection byproducts as a result .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it has been found to be photolabile and unstable in tap water and at alkaline pH , indicating that light exposure and pH levels can affect its stability and reactivity.
Properties
IUPAC Name |
1,2,2-tribromo-1,1,4,4,4-pentafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br3F5/c5-2(6,4(7,11)12)1-3(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONGDIEEOGGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(Br)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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